molecular formula C14H13FN2O B13258483 2-(4-Fluorophenyl)-6-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one

2-(4-Fluorophenyl)-6-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one

Cat. No.: B13258483
M. Wt: 244.26 g/mol
InChI Key: NQBMZLRTFHRPEK-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-6-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrrolo[1,2-a]pyrimidine family This compound is characterized by its fused ring structure, which includes a pyrimidine ring fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-6-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one typically involves a multi-step process. One common method involves the condensation of 2-amino-4-fluorobenzonitrile with ethyl acetoacetate, followed by cyclization and subsequent functionalization steps . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like p-toluenesulfonic acid (PTSA) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-6-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like NaBH4, and nucleophiles such as amines or thiols. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine or alcohol derivatives .

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-6-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorophenyl group in 2-(4-Fluorophenyl)-6-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one imparts unique electronic and steric effects, making it distinct from its analogs. These differences can influence its reactivity, biological activity, and overall utility in various applications .

Properties

Molecular Formula

C14H13FN2O

Molecular Weight

244.26 g/mol

IUPAC Name

2-(4-fluorophenyl)-6-methyl-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C14H13FN2O/c1-9-2-7-13-16-12(8-14(18)17(9)13)10-3-5-11(15)6-4-10/h3-6,8-9H,2,7H2,1H3

InChI Key

NQBMZLRTFHRPEK-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=NC(=CC(=O)N12)C3=CC=C(C=C3)F

Origin of Product

United States

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